Cas no 2164-66-1 (Methyl 2-aminopyrimidine-4-carboxylate)

Methyl 2-aminopyrimidine-4-carboxylate is a versatile pyrimidine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the reactive amino and ester functional groups, make it valuable for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs). The compound exhibits good stability under standard conditions, facilitating handling and storage. Its high purity and well-defined reactivity profile enable precise modifications in medicinal chemistry applications, particularly in the development of kinase inhibitors and antiviral agents. The ester moiety allows further derivatization via hydrolysis or nucleophilic substitution, enhancing its utility in multi-step synthetic routes. This product is typically supplied with rigorous quality control to ensure consistency in research and industrial applications.
Methyl 2-aminopyrimidine-4-carboxylate structure
2164-66-1 structure
Product Name:Methyl 2-aminopyrimidine-4-carboxylate
CAS No:2164-66-1
MF:C6H7N3O2
MW:153.138680696487
MDL:MFCD16657647
CID:1029892
PubChem ID:57971148
Update Time:2025-08-02

Methyl 2-aminopyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-aminopyrimidine-4-carboxylate
    • C6H7N3O2
    • 2-Amino-4-methoxycarbonylpyrimidine
    • 2-Amino-pyrimidin-carbonsaeure-(4)-methylester
    • 2-amino-pyrimidine-4-carboxylic acid methyl ester
    • AK-76214
    • KB-255643
    • methyl 2-amino-4-pyrimidinecarboxylate
    • SureCN1789196
    • 4-PyriMidinecarboxylic acid, 2-aMino-, Methyl ester
    • IHGOYDMXENEUOO-UHFFFAOYSA-N
    • 1008AB
    • FCH1137261
    • AX8220798
    • MFCD16657647
    • GS-5612
    • AKOS016842716
    • DA-08170
    • AMY25610
    • A18453
    • EN300-170313
    • H10331
    • SCHEMBL1789196
    • Methyl2-aminopyrimidine-4-carboxylate
    • DTXSID20728517
    • CS-0045769
    • SY116049
    • 2164-66-1
    • SB57404
    • MDL: MFCD16657647
    • Inchi: 1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
    • InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CN=C(N)N=1)=O

Computed Properties

  • Exact Mass: 153.053826475g/mol
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1
  • XLogP3: 0

Methyl 2-aminopyrimidine-4-carboxylate Security Information

Methyl 2-aminopyrimidine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YN245-250mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 97%
250mg
1006CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YN245-100mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 97%
100mg
455CNY 2021-05-08
Chemenu
CM165140-1g
methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 95%
1g
$430 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M898951-1g
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 97%
1g
1,458.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33330-100mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1
100mg
¥336.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33330-250mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1
250mg
¥536.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YN245-200mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 97%
200mg
488.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YN245-50mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1 97%
50mg
192.0CNY 2021-07-12
TRC
M878098-10mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1
10mg
$ 50.00 2022-06-02
TRC
M878098-50mg
Methyl 2-aminopyrimidine-4-carboxylate
2164-66-1
50mg
$ 160.00 2022-06-02

Methyl 2-aminopyrimidine-4-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2164-66-1)Methyl 2-aminopyrimidine-4-carboxylate
Order Number:A18453
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):241.0/826.0
Email:sales@amadischem.com

Additional information on Methyl 2-aminopyrimidine-4-carboxylate

Methyl 2-Aminopyrimidine-4-Carboxylate: A Comprehensive Overview

Methyl 2-aminopyrimidine-4-carboxylate (CAS No. 2164-66-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as MeAPC, is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group at position 2 and a methyl ester group at position 4. Its molecular formula is C8H9N3O2, and it has a molecular weight of 187.19 g/mol. The compound is soluble in polar solvents and exhibits a melting point of approximately 180°C.

The synthesis of methyl 2-aminopyrimidine-4-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale production. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality.

In terms of applications, methyl 2-aminopyrimidine-4-carboxylate has found utility in various areas of research. It serves as an intermediate in the synthesis of bioactive molecules, particularly those with potential pharmacological activity. For instance, studies have demonstrated its role in the development of inhibitors for certain enzymes involved in disease pathways. Additionally, this compound has been explored as a building block for constructing heterocyclic frameworks, which are essential components in many drug molecules.

Recent research has highlighted the potential of methyl 2-aminopyrimidine-4-carboxylate as a precursor for creating materials with unique optical properties. By incorporating this compound into polymeric systems, scientists have been able to develop materials that exhibit enhanced fluorescence and stability under various conditions. These materials hold promise for applications in sensing technologies and optoelectronics.

The pharmacological profile of methyl 2-aminopyrimidine-4-carboxylate has also been a subject of extensive investigation. Preclinical studies have shown that derivatives of this compound possess anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic interventions. Furthermore, its ability to modulate cellular signaling pathways has led to its exploration in cancer research, where it has demonstrated selective cytotoxicity against certain tumor cell lines.

In conclusion, methyl 2-aminopyrimidine-4-carboxylate (CAS No. 2164-66-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it an invaluable tool in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in advancing scientific discovery and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2164-66-1)Methyl 2-aminopyrimidine-4-carboxylate
A18453
Purity:99%/99%
Quantity:1g/5g
Price ($):241.0/826.0
Email